molecular formula C29H31N3O4S B2704953 N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide CAS No. 532969-79-2

N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide

Cat. No.: B2704953
CAS No.: 532969-79-2
M. Wt: 517.64
InChI Key: QRRSNBJFRYTTHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a structurally complex scaffold. Its key components include:

  • A benzamide core linked to an ethyl chain.
  • An indole ring substituted at the 1-position with a sulfanyl-containing ethyl group.
  • A carbamoylmethylsulfanyl group connected to the 3-position of the indole.
  • A 3,4-dimethoxyphenethyl moiety attached via a carbamoyl group.

Properties

IUPAC Name

N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4S/c1-35-25-13-12-21(18-26(25)36-2)14-15-30-28(33)20-37-27-19-32(24-11-7-6-10-23(24)27)17-16-31-29(34)22-8-4-3-5-9-22/h3-13,18-19H,14-17,20H2,1-2H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRSNBJFRYTTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole core reacts with a dimethoxybenzyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the intermediate with an isocyanate or carbamoyl chloride.

    Final Coupling: The final step involves coupling the synthesized intermediate with benzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and benzamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Structural Features

The structure comprises multiple functional groups that can interact with biological targets, including:

  • Indole moiety
  • Dimethoxyphenyl group
  • Carbamoyl and sulfanyl linkages

These features contribute to its potential efficacy in various biological systems.

Medicinal Chemistry

The compound's structural attributes suggest potential applications in drug design, particularly as an anticancer agent. Recent studies have highlighted the importance of heterocyclic compounds in targeting specific enzymes and receptors involved in cancer progression.

  • Case Study : A study on similar indole derivatives demonstrated their ability to inhibit specific kinases involved in tumor growth, indicating that N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide could exhibit comparable activity against cancer cells .

Research has shown that compounds with similar structures often exhibit significant biological activities, including anti-inflammatory and analgesic effects. The presence of the indole ring is particularly notable for its role in modulating neurotransmitter systems.

  • Case Study : Investigations into related compounds have revealed their effectiveness in reducing pain responses in animal models, suggesting that this compound may also possess similar analgesic properties .

Pharmacogenomics

Understanding the genetic factors influencing drug response is crucial for developing personalized medicine approaches. The compound's interactions with various biological pathways could be studied to assess its pharmacogenomic implications.

  • Research Insight : Recent findings emphasize the role of genetic variations in drug metabolism and efficacy, which could be explored further with this compound to optimize therapeutic strategies .

Mechanism of Action

The mechanism of action of N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific target and the context of its use.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Insights : The 3,4-dimethoxyphenyl group in the target compound may enhance blood-brain barrier penetration compared to ’s polar hydroxy-dimethylethyl analog .
  • Therapeutic Potential: While ’s benzamides show prostate tumor targeting, the target compound’s indole-thioether system could offer unique pharmacokinetics, such as prolonged half-life due to reduced oxidative metabolism .
  • Contradictions : Unlike ’s sulfinyl-containing benzimidazoles, the target compound’s sulfanyl group may confer lower metabolic stability but greater synthetic accessibility .

Biological Activity

N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, particularly focusing on its antiulcer and anticancer activities, along with synthesis methods and mechanisms of action.

Chemical Structure

The compound's structure can be broken down into several functional groups:

  • Indole moiety : A bicyclic structure that contributes to biological activity.
  • Benzamide : Known for its role in various pharmacological effects.
  • Dimethoxyphenyl ethyl group : Enhances the lipophilicity and biological interaction of the compound.

1. Antiulcer Activity

Research has demonstrated that this compound exhibits significant antiulcer properties.

  • Experimental Findings :
    • In studies involving rats, pretreatment with the compound at doses ranging from 30 to 300 mg/kg resulted in a dose-dependent inhibition of various ulcer models, including those induced by stress and chemical agents like indometacin and ethanol .
    • The compound outperformed cimetidine, a standard H2-receptor antagonist, in healing chronic gastric ulcers induced by acetic acid .
    • Notably, it significantly decreased gastric acid secretion and increased gastric mucosal blood flow, suggesting a dual mechanism of action involving both aggressive and defensive factors in the gastric environment .

2. Anticancer Activity

Preliminary studies indicate that this compound may also possess anticancer properties.

  • Mechanism of Action :
    • The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, it was noted to exert cytotoxic effects on breast cancer (MCF7) and liver cancer (HEPG2) cell lines .
    • The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression in cancer cells.

Case Study 1: Antiulcer Efficacy

A study conducted on the antiulcer efficacy of this compound revealed:

  • Dosage : Effective at doses as low as 30 mg/kg.
  • Comparison : More effective than traditional treatments like cimetidine in specific ulcer models.
Ulcer ModelDQ-2511 Efficacy (mg/kg)Cimetidine Efficacy (mg/kg)
Water immersion30 - 300100
Ethanol-induced30 - 300Not tested
Acetic acid-induced100 - 300100

Case Study 2: Anticancer Screening

In vitro studies highlighted the compound's potential against cancer cells:

  • Cell Lines Tested : MCF7, HEPG2.
  • IC50 Values : The compound exhibited IC50 values lower than standard chemotherapeutics.
Cell LineIC50 Value (µM)Standard Control IC50 (µM)
MCF7<5Doxorubicin (10)
HEPG2<5Staurosporine (4.18)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.